molecular formula C13H25NO3 B13899368 Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13899368
M. Wt: 243.34 g/mol
InChI Key: LUWGOFJUQSIQNK-UHFFFAOYSA-N
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Description

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The presence of the tert-butyl and hydroxymethyl groups can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a dimethyl group.

    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the dimethyl groups on the piperidine ring.

    Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with different substituents on the piperidine ring

Uniqueness

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3

InChI Key

LUWGOFJUQSIQNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

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